2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione
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Overview
Description
2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione is a chemical compound with the molecular formula C17H16N2O2. It belongs to the class of isoindoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione typically involves the reaction of 2,4-dimethylaniline with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the isoindoline-1,3-dione ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced isoindoline derivatives, and substituted aniline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including interactions with various biological targets.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione involves its interaction with specific molecular targets. For example, it has been shown to modulate the activity of dopamine receptors, which are involved in various neurological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindoline derivatives such as:
- 2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione
- 2-(2,6-Dioxopiperidin-3-yl)isoindoline-1,3-dione
- 2-(3,4-Dihydroxyphenyl)ethyl)isoindoline-1,3-dione
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to interact with dopamine receptors and inhibit β-amyloid aggregation makes it a compound of significant interest in medicinal chemistry .
Properties
CAS No. |
7252-68-8 |
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Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-[(2,4-dimethylanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H16N2O2/c1-11-7-8-15(12(2)9-11)18-10-19-16(20)13-5-3-4-6-14(13)17(19)21/h3-9,18H,10H2,1-2H3 |
InChI Key |
NWIJKSJIOXEFLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
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